molecular formula C12H19F2NO3 B14785830 Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14785830
M. Wt: 263.28 g/mol
InChI Key: RMVFZMBREJIMMF-UHFFFAOYSA-N
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Description

Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and reagents to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its bicyclic structure and functional groups make it a candidate for investigating enzyme inhibition and receptor binding .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups and stereochemistry allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of difluoro and hydroxy functional groups at specific positions on the bicyclic scaffold. These modifications can significantly influence the compound’s reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl 2,4-difluoro-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-12(2,3)18-11(17)15-6-4-5-7(15)9(14)10(16)8(6)13/h6-10,16H,4-5H2,1-3H3

InChI Key

RMVFZMBREJIMMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(C2F)O)F

Origin of Product

United States

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